molecular formula C26H24N4O4 B11271443 4-[6,6-Dimethyl-8-oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

4-[6,6-Dimethyl-8-oxo-3-(phenylcarbamoyl)-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

Cat. No.: B11271443
M. Wt: 456.5 g/mol
InChI Key: AWGYIBSRXGDAPH-UHFFFAOYSA-N
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Description

4-[6,6-DIMETHYL-8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID is a complex organic compound featuring a pyrazoloquinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6,6-DIMETHYL-8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazoloquinazoline core, followed by functionalization to introduce the benzoic acid moiety. Common reagents used in these steps include phenylhydrazine, various carboxylic acids, and coupling agents such as EDCI or DCC. Reaction conditions may involve refluxing in organic solvents like methanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[6,6-DIMETHYL-8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[6,6-DIMETHYL-8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6,6-DIMETHYL-8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Quinazoline Derivatives: These compounds also feature a fused ring system and have been studied for their pharmacological properties.

Uniqueness

4-[6,6-DIMETHYL-8-OXO-3-(PHENYLCARBAMOYL)-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL]BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

4-[6,6-dimethyl-8-oxo-3-(phenylcarbamoyl)-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]benzoic acid

InChI

InChI=1S/C26H24N4O4/c1-26(2)12-19-21(20(31)13-26)22(15-8-10-16(11-9-15)25(33)34)30-23(29-19)18(14-27-30)24(32)28-17-6-4-3-5-7-17/h3-11,14,22,29H,12-13H2,1-2H3,(H,28,32)(H,33,34)

InChI Key

AWGYIBSRXGDAPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=C(C=C5)C(=O)O)C(=O)C1)C

Origin of Product

United States

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